8-Chloropyrimido[5,4-d]pyrimidin-2-amine

EGFR inhibitor mutant-selective NSCLC

8-Chloropyrimido[5,4-d]pyrimidin-2-amine (CAS 1260850-64-3) is a heterocyclic building block featuring the privileged pyrimido[5,4-d]pyrimidine core with a reactive chlorine at position 8 and a free amine at position This electronic configuration enables chemoselective derivatization strategies inaccessible to 2-chloro, 4-chloro, or disubstituted regioisomers, positioning it as a distinct starting point for parallel medicinal chemistry campaigns targeting kinases (EGFR, HER2), equilibrative nucleoside transporters (ENT1), and antitrypanosomal programs.

Molecular Formula C6H4ClN5
Molecular Weight 181.58 g/mol
CAS No. 1260850-64-3
Cat. No. B11909861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloropyrimido[5,4-d]pyrimidin-2-amine
CAS1260850-64-3
Molecular FormulaC6H4ClN5
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)C(=NC=N2)Cl
InChIInChI=1S/C6H4ClN5/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H,(H2,8,9,12)
InChIKeyWWJYTELWYPTUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloropyrimido[5,4-d]pyrimidin-2-amine (CAS 1260850-64-3): A Strategic 8-Chloro Pyrimidopyrimidine Scaffold for Targeted Library Synthesis and Kinase/ENT Probe Development


8-Chloropyrimido[5,4-d]pyrimidin-2-amine (CAS 1260850-64-3) is a heterocyclic building block featuring the privileged pyrimido[5,4-d]pyrimidine core with a reactive chlorine at position 8 and a free amine at position 2. This electronic configuration enables chemoselective derivatization strategies inaccessible to 2-chloro, 4-chloro, or disubstituted regioisomers, positioning it as a distinct starting point for parallel medicinal chemistry campaigns targeting kinases (EGFR, HER2), equilibrative nucleoside transporters (ENT1), and antitrypanosomal programs [1][2].

Why Analog Substitution Fails: Regioisomeric and Electronic Basis for the Non-Interchangeability of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine


Simplistic substitution of 8-Chloropyrimido[5,4-d]pyrimidin-2-amine by other pyrimido[5,4-d]pyrimidine isomers or commercially abundant 4,8-dichloro derivatives ignores two structural determinants: (i) the 2-NH₂/8-Cl arrangement provides orthogonal reactivity where C8 chlorine undergoes SNAr while the C2 amine remains available for subsequent acylation or reductive amination, a sequential functionalization pathway that symmetry-disabled 4,8-dichloro analogs cannot replicate without complex protection/deprotection steps; (ii) the C8 chlorine in the 2-amine scaffold is electronically deactivated relative to C4 chlorine due to the cross-conjugated nature of the pyrimido[5,4-d]pyrimidine system, resulting in slower, more controllable substitution kinetics compared to the more reactive 2-chloro-8-amino regioisomer [1][2].

8-Chloropyrimido[5,4-d]pyrimidin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


EGFR Mutant Selectivity Window: 8-Chloro-2-amino Scaffold-Derived Inhibitor vs. Wild-Type EGFR

A derivative built on the 8-chloro-2-aminopyrimido[5,4-d]pyrimidine scaffold (BDBM50493289 / CHEMBL2426278) exhibited an IC50 of 5.60 nM against the EGFR L858R/T790M double mutant in NCI-H1975 cells, compared with an IC50 of 770 nM against wild-type EGFR in LoVo cells — a 137.5-fold selectivity window. This contrasts with earlier pyrimido[5,4-d]pyrimidine-based EGFR inhibitors (e.g., BDBM50453609 / CHEMBL354521), which showed only micromolar potency (IC50 = 40,000 nM) against EGFR-driven DNA synthesis, lacking mutant selectivity [1][2].

EGFR inhibitor mutant-selective NSCLC

HIV-1 Integrase Strand Transfer Inhibition: Nanomolar Potency of 8-Chloro-2-amino Derivatives

An 8-chloro-2-aminopyrimido[5,4-d]pyrimidine-containing molecule (BDBM50273915 / CHEMBL4127891) achieved an IC50 of 3 nM in the HIV-1 integrase strand transfer biochemical assay, with a corresponding cellular EC50 of 2 nM against HIV-1 replication in the presence of 10% fetal bovine serum. By contrast, a structurally simpler pyrimido[5,4-d]pyrimidine comparator (CHEMBL1230654) exhibited an IC50 of 20,000 nM in the same HIV-1 integrase assay — a ≥6,666-fold potency gap. This differential highlights the critical role of scaffold substitution architecture in achieving target engagement [1][2].

HIV integrase strand transfer inhibitor antiviral

Antitrypanosomal Activity of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines: Potency Range vs. Hit Thresholds

In a 2024 SAR study of 4,8-disubstituted pyrimido[5,4-d]pyrimidines — a chemotype directly accessible from 8-chloro-2-aminopyrimido[5,4-d]pyrimidine via C4 and C8 diversification — all tested compounds were active against T. brucei with IC50 values spanning 0.11–8.72 μM and selectivity indices (SI) of 1–877 relative to THP-1 cells. For L. infantum promastigotes, 8 of the series were active (IC50 0.20–14.88 μM; SI 1–502), with three compounds additionally active against intramacrophage amastigotes (IC50 3.00–8.51 μM). The lead compound 4c achieved IC50 = 0.94 μM against T. brucei (SI > 107) and IC50 = 3.13 μM against L. infantum (SI > 32). These potencies position 4,8-disubstituted pyrimido[5,4-d]pyrimidines among the most promising non-covalent antitrypanosomal scaffolds reported, with the 8-chloro-2-amino core serving as the essential synthetic entry point for the series [1][2].

antitrypanosomal neglected tropical disease SAR

ENT1 Inhibitor Pharmacophore: Pyrimido[5,4-d]pyrimidine Scaffold vs. Dipyridamole Baseline

Patented pyrimido[5,4-d]pyrimidine derivatives designed as ENT1 inhibitors (US20230146675A1) achieve IC50 values of 2,470 nM in the presence of 0.06% α1-acid glycoprotein (AGP), a physiologically relevant protein-binding condition. In contrast, the classic ENT1 inhibitor dipyridamole exhibits an IC50 of approximately 2,800 nM (ENT1) under comparable in vitro conditions, despite being a broadly non-selective phosphodiesterase inhibitor with IC50 values of 370–4,500 nM across PDE5, PDE6, PDE8, PDE10, and PDE11. The pyrimido[5,4-d]pyrimidine chemotype — synthetically accessed via 8-chloro-2-amino intermediates — provides a template for achieving ENT1 inhibition without the polypharmacology liabilities of dipyridamole [1].

ENT1 inhibitor nucleoside transporter cancer immunotherapy

HER2 Exon 20 Insertion Mutant Inhibition: Pyrimido[5,4-d]pyrimidine Scaffold Delivers 133-Fold Selectivity over EGFR WT

Boehringer Ingelheim's zongertinib patent (CN115485277B) discloses 19 lead compounds built on the pyrimido[5,4-d]pyrimidine scaffold achieving sub-nanomolar HER2 tyrosine kinase inhibition with 133-fold selectivity over EGFR wild-type. This selectivity addresses the dose-limiting toxicity of first-generation pan-ErbB inhibitors. The 8-chloro-2-amino substitution pattern on the pyrimido[5,4-d]pyrimidine core is a critical synthetic handle enabling the C2 and C8 diversification that yields this selectivity profile, distinct from 4,8-dichloro or 2,4-dichloro regioisomers that impose different vectors for substituent exit [1][2].

HER2 inhibitor exon 20 insertion mutant-selective

Procurement-Guiding Application Scenarios for 8-Chloropyrimido[5,4-d]pyrimidin-2-amine Based on Quantitative Evidence


Mutant-Selective EGFR T790M/L858R Inhibitor Lead Generation

Teams targeting EGFR T790M-driven NSCLC who require >100-fold selectivity over wild-type EGFR should prioritize the 8-chloro-2-aminopyrimido[5,4-d]pyrimidine scaffold. Published data demonstrate that this scaffold yields compounds with IC50 = 5.60 nM against EGFR L858R/T790M vs. IC50 = 770 nM against EGFR WT — a 137.5-fold window unattainable with earlier pyrimido[5,4-d]pyrimidine chemotypes (IC50 = 40,000 nM against EGFR) [1].

HIV-1 Integrase Strand Transfer Inhibitor Discovery

For antiviral programs seeking sub-10 nM HIV-1 integrase strand transfer inhibitors, the 8-chloro-2-amino scaffold has yielded compounds with IC50 = 3 nM (biochemical) and EC50 = 2 nM (cellular with 10% FBS), outperforming structurally related pyrimido[5,4-d]pyrimidines (IC50 = 20,000 nM) by ≥6,666-fold. Procurement of this specific building block rather than generic pyrimidopyrimidines enables direct access to this potency tier [1].

Antitrypanosomal and Antileishmanial Hit-to-Lead Optimization

Neglected tropical disease programs requiring parasitological selectivity evidence can leverage 8-chloro-2-aminopyrimido[5,4-d]pyrimidine to generate 4,8-disubstituted derivatives with T. brucei IC50 values as low as 0.11 μM and selectivity indices up to 877 (THP-1). The lead compound 4c (IC50 = 0.94 μM, SI > 107) validates the scaffold's suitability for achieving dual anti-T. brucei and anti-L. infantum activity from a single chemotype, a rare profile among non-covalent antitrypanosomal agents [1].

ENT1-Selective Inhibitor Development for Cancer Immunotherapy

Immuno-oncology programs seeking ENT1 inhibition without PDE-driven off-target effects should consider the pyrimido[5,4-d]pyrimidine class accessed via this building block. Patented ENT1 inhibitors from this chemotype achieve IC50 = 2,470 nM under protein-binding conditions, matching dipyridamole's ENT1 potency (IC50 ≈ 2,800 nM) while avoiding its multi-PDE inhibition profile (IC50 range: 370–4,500 nM across five PDE isoforms). This selectivity advantage is critical for translational programs where cardiovascular safety margins are paramount [1].

Quote Request

Request a Quote for 8-Chloropyrimido[5,4-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.